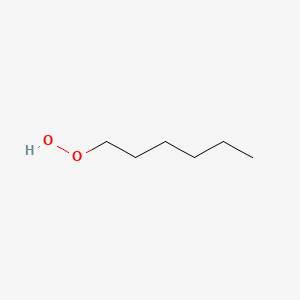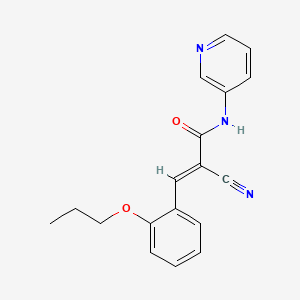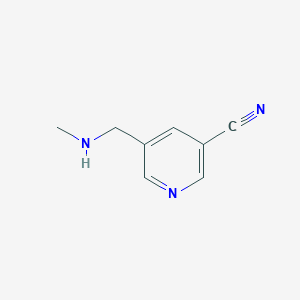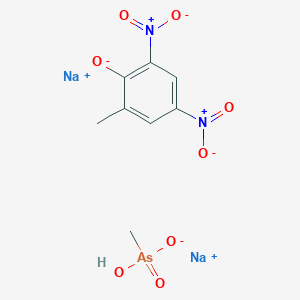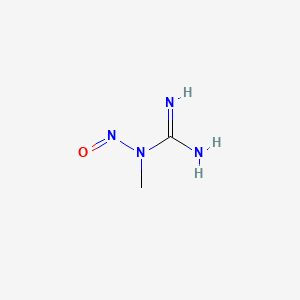
N-Methyl-N-nitrosoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-nitrosoguanidine is a chemical compound known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research as a tool to induce mutations and study carcinogenesis. The compound is characterized by its ability to add alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA, leading to transition mutations between guanine-cytosine and adenine-thymine base pairs .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-N-nitrosoguanidine can be synthesized through the reaction of N-methylguanidine with nitrous acid. The reaction typically involves the following steps:
- Dissolution of N-methylguanidine in water.
- Addition of sodium nitrite to the solution.
- Acidification with hydrochloric acid to generate nitrous acid in situ.
- The reaction mixture is then stirred at a controlled temperature to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle hazardous chemicals due to its mutagenic and carcinogenic nature .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-nitrosoguanidine undergoes several types of chemical reactions, including:
Alkylation: It transfers methyl groups to DNA bases, particularly guanine and thymine.
Hydrolysis: In aqueous solutions, it can hydrolyze slowly, especially under acidic or basic conditions.
Decomposition: It decomposes to produce diazomethane in basic solutions and nitrous acid in acidic solutions.
Common Reagents and Conditions:
Aqueous Potassium Hydroxide: Used to generate diazomethane from this compound.
Hydrochloric Acid: Used to acidify the reaction mixture during synthesis.
Major Products Formed:
Diazomethane: Formed in basic conditions.
Nitrous Acid: Formed in acidic conditions.
Scientific Research Applications
N-Methyl-N-nitrosoguanidine has a wide range of applications in scientific research:
Mechanism of Action
N-Methyl-N-nitrosoguanidine exerts its effects by alkylating DNA bases. It specifically targets the O6 position of guanine and the O4 position of thymine, leading to transition mutations. These mutations can cause errors during DNA replication, resulting in genetic alterations that may lead to carcinogenesis . The compound’s ability to induce mutations makes it a valuable tool for studying DNA repair pathways and the molecular mechanisms of cancer development .
Comparison with Similar Compounds
Ethyl Methanesulfonate: Another alkylating agent used to induce mutations.
Nitrosoguanidine: A related compound with similar mutagenic properties.
N-Methyl-N-nitrosoguanidine’s unique properties and wide range of applications make it an invaluable tool in scientific research, particularly in the fields of genetics, cancer research, and organic chemistry.
Properties
CAS No. |
4262-56-0 |
|---|---|
Molecular Formula |
C2H6N4O |
Molecular Weight |
102.10 g/mol |
IUPAC Name |
1-methyl-1-nitrosoguanidine |
InChI |
InChI=1S/C2H6N4O/c1-6(5-7)2(3)4/h1H3,(H3,3,4) |
InChI Key |
NUKQEEMKQGMUQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=N)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



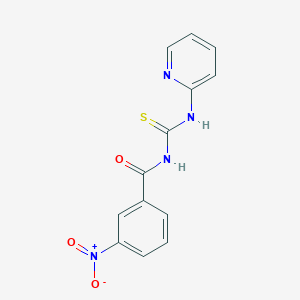
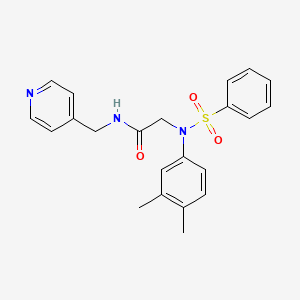

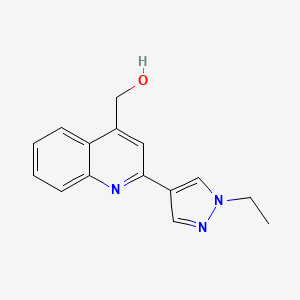
![17-(4-tert-butylphenyl)-N-(3,4-dichlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14163099.png)
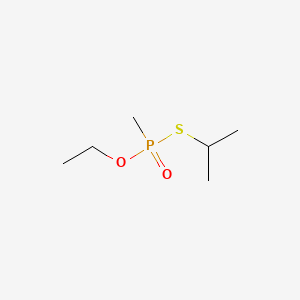
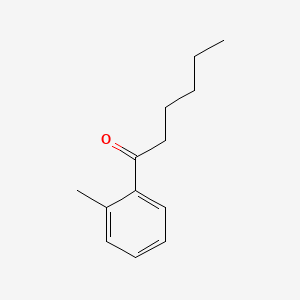
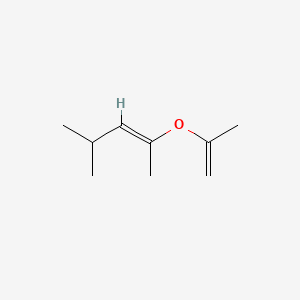
![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
